molecular formula C23H22N4O3S2 B2588544 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide CAS No. 307337-74-2

4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide

Cat. No.: B2588544
CAS No.: 307337-74-2
M. Wt: 466.57
InChI Key: LLPAWMGGUIIDHP-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction.

    Sulfonylation: The azepane ring can be sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Coupling Reaction: Finally, the thiazole and sulfonylbenzamide moieties can be coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonylbenzamides.

    Medicine: Potential therapeutic agent for diseases where sulfonylbenzamides have shown efficacy, such as certain cancers or bacterial infections.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide would depend on its specific application. Generally, sulfonylbenzamides can interact with various molecular targets, including enzymes and receptors, to exert their effects. The thiazole ring and cyanophenyl group may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-ylsulfonyl)-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide
  • 4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is unique due to the presence of the cyanophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c24-15-17-5-7-18(8-6-17)21-16-31-23(25-21)26-22(28)19-9-11-20(12-10-19)32(29,30)27-13-3-1-2-4-14-27/h5-12,16H,1-4,13-14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPAWMGGUIIDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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